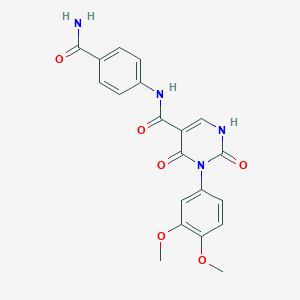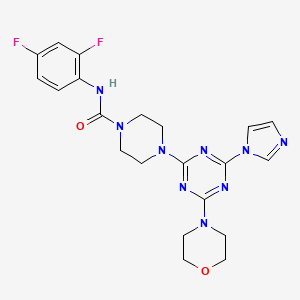
4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23F2N9O2 and its molecular weight is 471.473. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A significant area of research involving compounds similar to "4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide" is their potential antimicrobial properties. Studies have synthesized novel derivatives and tested their efficacy against various microorganisms. For instance, Bektaş et al. (2007) synthesized triazole derivatives and screened them for antimicrobial activities, finding some compounds with good to moderate activities (Bektaş et al., 2007). Similarly, Almalioti et al. (2013) reported the synthesis of cyanuric chloride-derived NHC ligands and their antimicrobial potential, highlighting their activity as antimicrobial and antifungal agents (Almalioti et al., 2013).
Anti-Inflammatory and Analgesic Agents
Research has also explored the use of structurally related compounds as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. The study found several derivatives with significant activity, suggesting potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activity
Another area of active research is the evaluation of these compounds for their potential anticancer properties. Studies have synthesized and tested various derivatives for their efficacy against cancer cell lines. For example, Mistry et al. (2016) synthesized 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines and assessed their antioxidant and cytotoxic activities against several cancer cell lines, demonstrating promising results (Mistry et al., 2016).
Molecular Docking and QSAR Studies
Research has not only focused on the synthesis and biological evaluation of these compounds but also on understanding their interaction mechanisms with biological targets. Shim et al. (2002) conducted molecular docking studies to investigate the interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N9O2/c22-15-1-2-17(16(23)13-15)25-21(33)31-7-5-29(6-8-31)18-26-19(30-9-11-34-12-10-30)28-20(27-18)32-4-3-24-14-32/h1-4,13-14H,5-12H2,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMCIETXAOVPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)NC5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


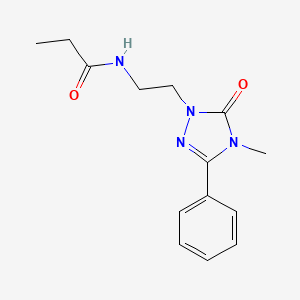
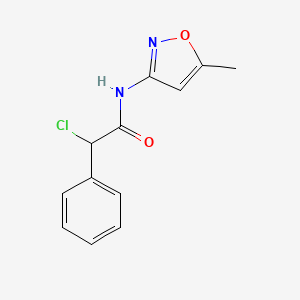
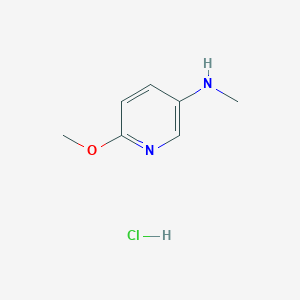



![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)
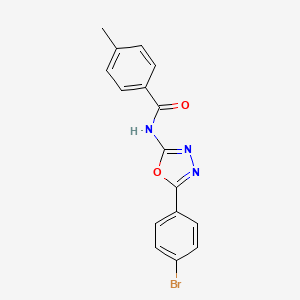
![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2535950.png)

![3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535955.png)
